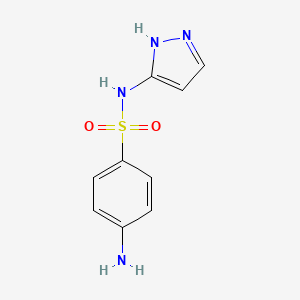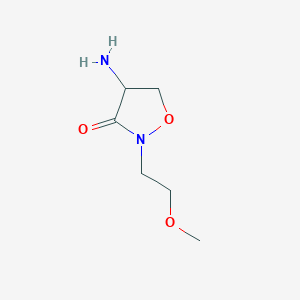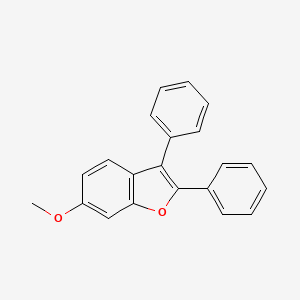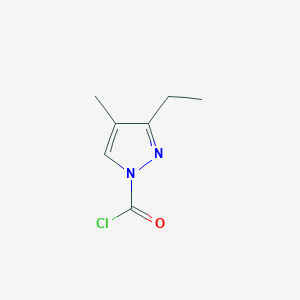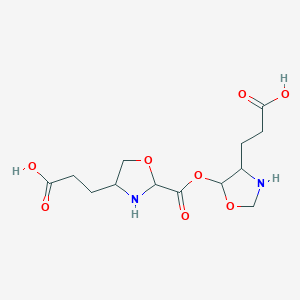
3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid is a complex organic compound that belongs to the oxazolidinone family This compound is characterized by its unique structure, which includes two oxazolidinone rings and a carboxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazolidinone Rings: The initial step involves the formation of oxazolidinone rings through the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Carboxyethyl Group: The carboxyethyl group is introduced through a carboxylation reaction, where the oxazolidinone intermediate reacts with a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Coupling of the Oxazolidinone Rings: The final step involves the coupling of the two oxazolidinone rings through a condensation reaction, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone rings, leading to the formation of oxazolidinone oxides.
Reduction: Reduction reactions can occur at the carboxyethyl group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazolidinone rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Oxazolidinone oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted oxazolidinone derivatives.
Applications De Recherche Scientifique
3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)butanoic acid: Similar structure with a butanoic acid group instead of a propanoic acid group.
3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)acetic acid: Similar structure with an acetic acid group instead of a propanoic acid group.
Uniqueness
The uniqueness of 3-(2-(((4-(2-Carboxyethyl)oxazolidin-5-yl)oxy)carbonyl)oxazolidin-4-yl)propanoic acid lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity and specificity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H20N2O8 |
|---|---|
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
3-[2-[[4-(2-carboxyethyl)-1,3-oxazolidin-5-yl]oxycarbonyl]-1,3-oxazolidin-4-yl]propanoic acid |
InChI |
InChI=1S/C13H20N2O8/c16-9(17)3-1-7-5-21-11(15-7)12(20)23-13-8(14-6-22-13)2-4-10(18)19/h7-8,11,13-15H,1-6H2,(H,16,17)(H,18,19) |
Clé InChI |
HPAHLVFNTBCJBD-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(O1)C(=O)OC2C(NCO2)CCC(=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


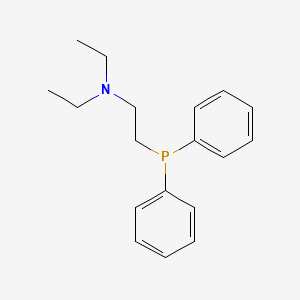
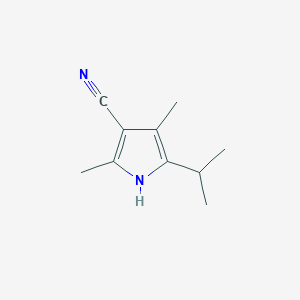
![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
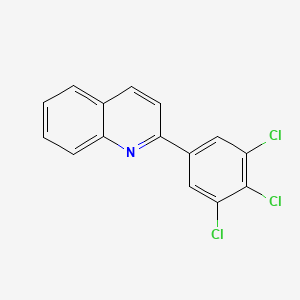
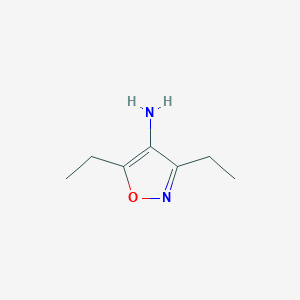
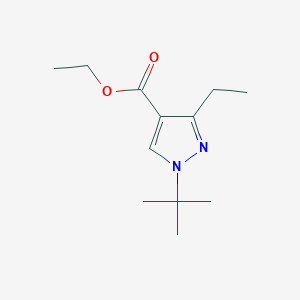
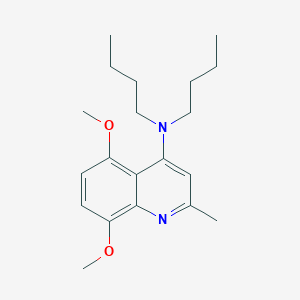

![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)
![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
